![molecular formula C19H17F2N5OS B1667228 N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide CAS No. 639858-32-5](/img/structure/B1667228.png)
N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide
Descripción general
Descripción
“N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide” is also known as BMS-605541 . It has been identified as a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity . This compound has demonstrated excellent kinase selectivity, favorable pharmacokinetic properties in multiple species, and robust in vivo efficacy in human lung and colon carcinoma xenograft models .
Molecular Structure Analysis
The molecular structure of BMS-605541 is complex, with several functional groups. It includes a benzamide group, a thiazole group, and a pyridine group, among others . The exact structure can be found in the referenced papers .Aplicaciones Científicas De Investigación
Cancer Research
BMS-605541 is primarily utilized in cancer research due to its role as a selective and orally active inhibitor of VEGFR-2 kinase. It has shown efficacy in inhibiting the growth of human umbilical vein endothelial cells (HUVECs) through VEGF with an IC50 value of 25 nM in vitro experiments . This compound has demonstrated robust in vivo efficacy in human lung and colon carcinoma xenograft models .
Angiogenesis Inhibition
The compound is effective in targeting tumor-induced angiogenesis, which is the formation of new capillary networks essential for solid tumor growth and metastasis. By inhibiting VEGFR-2, BMS-605541 disrupts this process, making it a valuable tool for studying angiogenesis-related disorders .
Kinase Selectivity Studies
BMS-605541 exhibits good kinase selectivity, making it a useful agent for studying the specificity of kinase inhibitors. Its ability to selectively inhibit VEGFR-2 over other kinases is of particular interest in the development of targeted therapies .
Pharmacokinetic Profiling
The compound has a favorable pharmacokinetic profile, with moderate steady-state volume of distribution, low systemic clearance, favorable half-life, and mean residence times. This makes BMS-605541 a promising candidate for further drug development and pharmacological studies .
Oral Bioavailability Assessment
BMS-605541 shows 100% and 52% oral bioavailabilities in mice and monkeys, respectively. This high level of oral bioavailability is significant for the development of oral medications for cancer treatment .
VEGFR-2 Related Pathway Analysis
As a VEGFR-2 antagonist, BMS-605541 can be used to analyze the VEGFR-2 related pathways and their role in various diseases, including neoplasms, digestive system disorders, and respiratory diseases .
Drug Discovery Research
The 2-aminothiazole scaffold of BMS-605541 has emerged as a promising structure in medicinal chemistry. It serves as a model compound for the design and synthesis of new drugs targeting the VEGF signaling pathway .
Therapeutic Areas Exploration
BMS-605541’s mechanism as a VEGFR2 antagonist opens up research opportunities in therapeutic areas such as neoplasms, digestive system disorders, and respiratory diseases, providing a broad scope for its application in medical research .
Mecanismo De Acción
Target of Action
BMS-605541, also known as N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide, primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . It also inhibits the activity of Flk-1 , VEGFR-1 , and PDGFR-β . These targets play a crucial role in angiogenesis, a process that is essential for tumor growth and metastasis .
Mode of Action
BMS-605541 is a selective and orally active inhibitor of VEGFR-2 kinase . It works by binding to the ATP-binding site of the VEGFR-2 kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation and activation of the receptor, which in turn blocks the downstream signaling pathways that promote angiogenesis .
Biochemical Pathways
The inhibition of VEGFR-2 by BMS-605541 affects the VEGF signaling pathway, which is critical for angiogenesis . By blocking this pathway, BMS-605541 can inhibit the proliferation, survival, migration, invasion, and differentiation of endothelial cells . This leads to a reduction in the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to the tumor and inhibiting its growth .
Pharmacokinetics
BMS-605541 has a favorable pharmacokinetic profile. It has a moderate steady-state volume of distribution, low systemic clearance, and favorable half-life . It also shows 100% oral bioavailability in mice and 52% in monkeys . These properties contribute to its bioavailability and potential effectiveness as a therapeutic agent .
Result of Action
The primary result of BMS-605541’s action is the inhibition of tumor-induced angiogenesis . By blocking the VEGF signaling pathway, it can inhibit the growth of human lung and colon carcinoma xenograft models . This makes it a promising candidate for cancer research and potential therapeutic applications .
Propiedades
IUPAC Name |
N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPLTRAPYIXFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.